molecular formula C20H22N2O4 B2819829 (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide CAS No. 1798407-03-0

(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide

Cat. No. B2819829
CAS RN: 1798407-03-0
M. Wt: 354.406
InChI Key: ALHUETUIFGVZLA-GGWOSOGESA-N
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Description

(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

This compound and its derivatives play a significant role in the synthesis and polymerization processes. For instance, the Diels-Alder reactions involving furan and acrylate derivatives represent foundational methods for constructing complex molecules with diverse functionalities. These methods facilitate the preparation of adducts crucial for further chemical transformations and the synthesis of polymers with specific properties (Hiyoshizo Kotsuki, Kazuhiko Asao, Hiroyuki Ohnishi, 1984)[https://consensus.app/papers/preparatively-method-synthesis-dielsalder-adducts-furan-kotsuki/6b2f10b18967519092bb81e2542fb8af/?utm_source=chatgpt]. Additionally, the synthesis of multifunctional (meth)acrylamides incorporating hindered piperidine and hydroxyl groups demonstrates the potential for creating novel polymers with unique physical and chemical characteristics (Long Ling, W. Habicher, 2001)[https://consensus.app/papers/synthesis-polymerization-methacrylamides-bearing-ling/2ee140bb1d585bfc9a2de06e6ada8bde/?utm_source=chatgpt].

Bioactive Compound Synthesis

The enantioselective synthesis of bioactive compounds using marine and terrestrial fungi showcases the application of this chemical framework in producing compounds with potential pharmaceutical applications. This approach allows for the green synthesis of compounds under mild conditions, offering a sustainable alternative to traditional chemical methods (D. E. Jimenez, J. C. Barreiro, Fernando M Dos Santos, et al., 2019)[https://consensus.app/papers/enereduction-e2cyano3furan2yl-acrylamide-marine-fungi-jimenez/608d004acccb574f99c4d07c1e5ff900/?utm_source=chatgpt].

Materials Science and Engineering

In materials science, these compounds contribute to the development of responsive hydrogels and polymers. For example, poly(N-acryloyl-N′-ethyl piperazine-co-N-isopropylacrylamide) hydrogels demonstrate responsiveness to external stimuli such as pH and temperature, making them suitable for applications in drug delivery systems and tissue engineering (G. R. Deen, Vivien Chua, U. Ilyas, 2012)[https://consensus.app/papers/synthesis-swelling-properties-network-structure-deen/b4d4c0efb3f85138a36e345932759148/?utm_source=chatgpt].

Neuroinflammation Imaging

Moreover, compounds structurally related to "(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide" are used in developing PET imaging agents targeting microglia-specific markers, such as the CSF1R. This application provides noninvasive tools for studying neuroinflammation and the immune environment in central nervous system malignancies (A. Horti, R. Naik, C. Foss, et al., 2019)[https://consensus.app/papers/imaging-microglia-targeting-macrophage-horti/1379da92ddd555a797494e3009f31573/?utm_source=chatgpt].

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(5-3-17-9-13-25-15-17)21-14-16-7-10-22(11-8-16)20(24)6-4-18-2-1-12-26-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,21,23)/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUETUIFGVZLA-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide

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